

The Impurity Landscape: Understanding Origins to Predict and Detect

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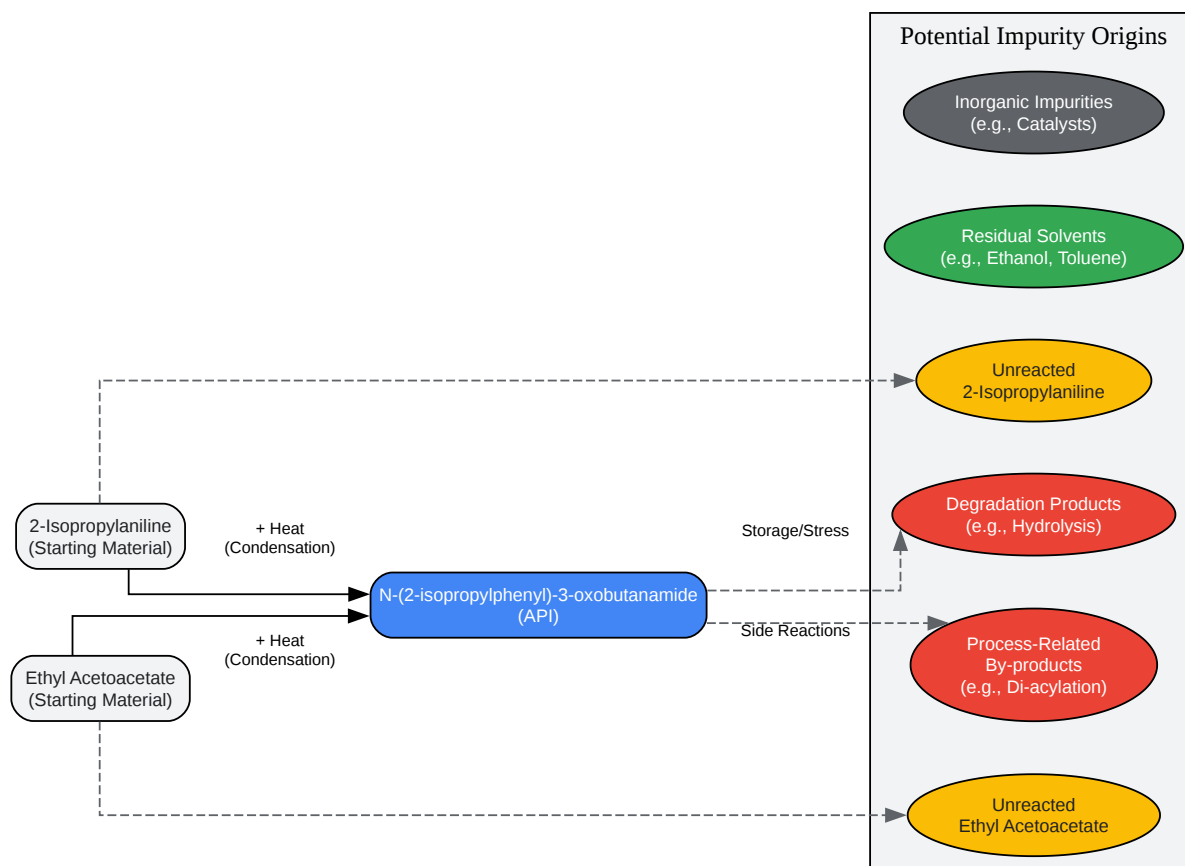
Compound of Interest

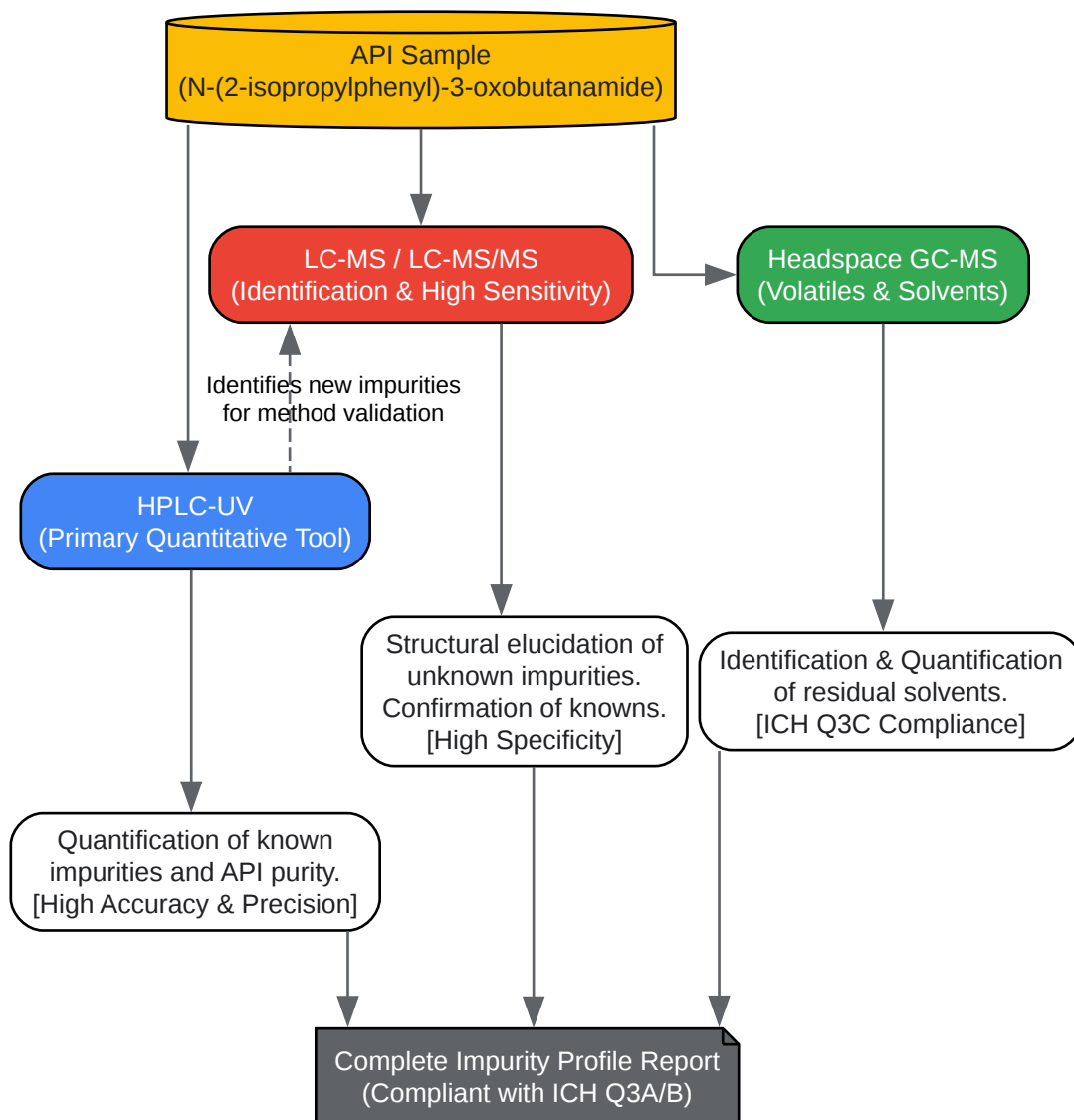
Compound Name:	<i>N</i> -(2-isopropylphenyl)-3-oxobutanamide
CAS No.:	176912-27-9
Cat. No.:	B2828049

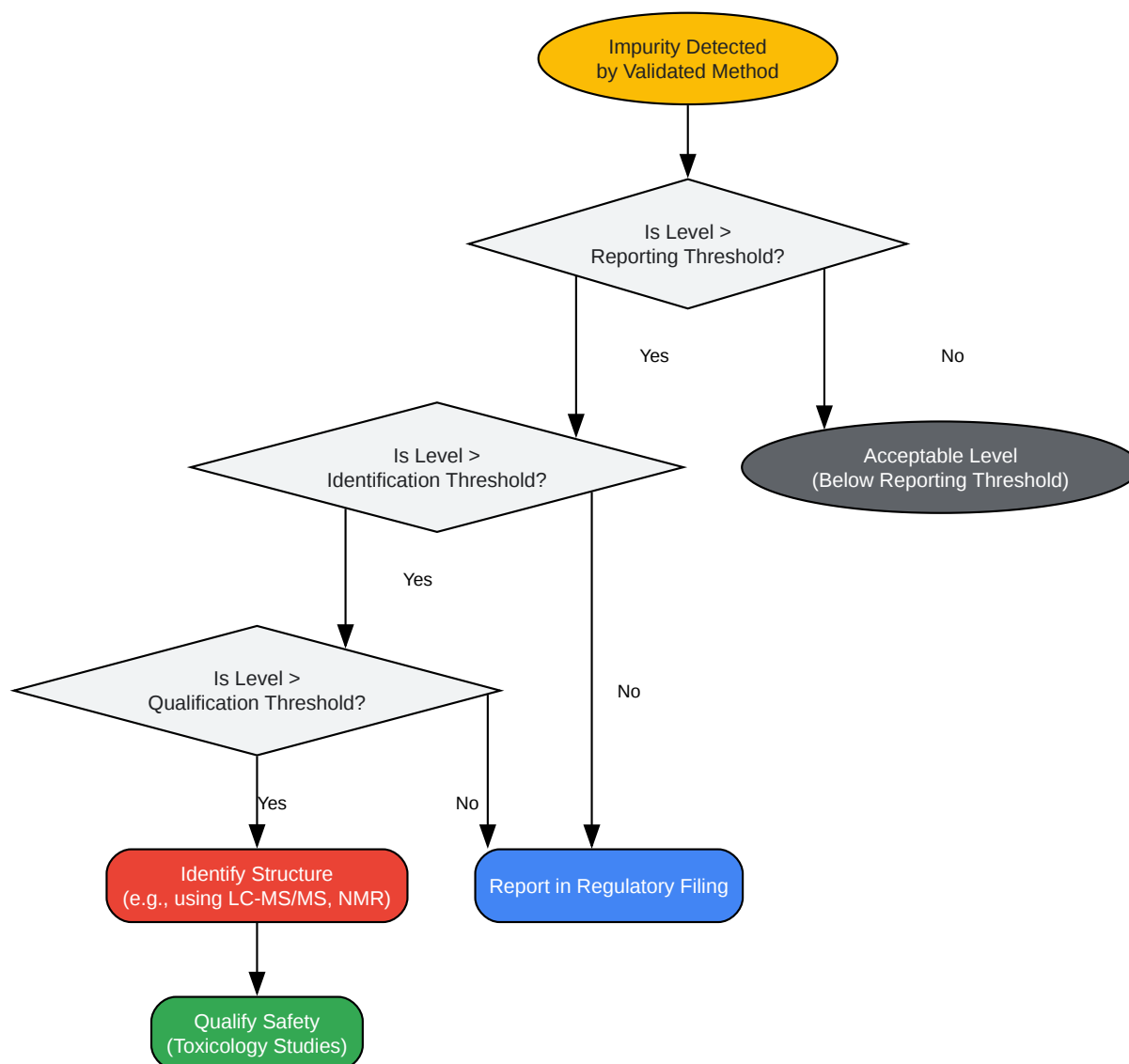
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The foundation of any impurity profiling strategy is a deep understanding of the API's synthesis. Impurities are not random occurrences; they are logical consequences of the starting materials, reaction pathways, and degradation processes. While specific manufacturing routes for **N-(2-isopropylphenyl)-3-oxobutanamide** may be proprietary, a highly probable synthetic pathway involves the condensation of 2-isopropylaniline with a β -keto-ester, such as ethyl acetoacetate.

This understanding allows us to anticipate and classify potential impurities according to the International Council for Harmonisation (ICH) Q3A guidelines.[\[1\]](#)[\[2\]](#)







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Sources

- [1. database.ich.org \[database.ich.org\]](https://database.ich.org)
- [2. ICH Q3A \(R2\) Impurities in new drug substances - Scientific guideline | European Medicines Agency \(EMA\) \[ema.europa.eu\]](https://www.ema.europa.eu/en/ich/q3a-r2-impurities-in-new-drug-substances-scientific-guideline)
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